molecular formula C12H7ClFNO B8478981 2-Fluoro-4-(pyridin-4-yl)benzoyl chloride

2-Fluoro-4-(pyridin-4-yl)benzoyl chloride

Cat. No.: B8478981
M. Wt: 235.64 g/mol
InChI Key: XFNWHPITMUTKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(pyridin-4-yl)benzoyl chloride is an organic compound with the molecular formula C12H7ClFNO It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 2-position and a pyridine ring at the 4-position

Properties

Molecular Formula

C12H7ClFNO

Molecular Weight

235.64 g/mol

IUPAC Name

2-fluoro-4-pyridin-4-ylbenzoyl chloride

InChI

InChI=1S/C12H7ClFNO/c13-12(16)10-2-1-9(7-11(10)14)8-3-5-15-6-4-8/h1-7H

InChI Key

XFNWHPITMUTKAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)F)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoyl chloride in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of various substituted benzoyl chlorides.

Industrial Production Methods

Industrial production of 2-Fluoro-4-(pyridin-4-yl)benzoyl chloride may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process would be optimized for high yield and purity, with considerations for environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(pyridin-4-yl)benzoyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound and its derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Oxidizing and Reducing Agents: Depending on the desired transformation.

Major Products Formed

    Amides, Esters, and Thioesters: Formed through substitution reactions.

    Coupled Products: Formed through Suzuki–Miyaura coupling reactions.

Scientific Research Applications

2-Fluoro-4-(pyridin-4-yl)benzoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Materials Science: Used in the synthesis of materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(pyridin-4-yl)benzoyl chloride in chemical reactions involves the reactivity of the benzoyl chloride group and the influence of the fluorine and pyridine substituents. The electron-withdrawing nature of the fluorine atom can affect the reactivity of the benzoyl chloride group, making it more susceptible to nucleophilic attack. The pyridine ring can also participate in coordination with metal catalysts, influencing the course of reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with different substituents.

    Benzoyl Chloride, 4-Fluoro-: A simpler fluorinated benzoyl chloride without the pyridine ring.

Uniqueness

2-Fluoro-4-(pyridin-4-yl)benzoyl chloride is unique due to the combination of the fluorine atom and the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in organic synthesis and materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.